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A deep dive into the clinical trial data of Mongersen sodium (GED-0301), an oral antisense

oligonucleotide targeting SMAD7, reveals a stark contrast between initial promising results and

subsequent late-stage clinical failure in the treatment of Crohn's disease. This guide provides a

comprehensive comparison of the published data, detailing the experimental protocols and

exploring the potential reasons for the observed discrepancies, a critical consideration for

researchers and drug development professionals.

The journey of Mongersen through clinical trials presents a compelling case study in the

challenges of drug development and the importance of manufacturing consistency. While a

Phase 2 study ignited hope for a novel oral therapy for Crohn's disease, a subsequent Phase 3

trial was prematurely terminated for futility, leaving the scientific community to unravel the

conflicting outcomes.

Efficacy Data: A Tale of Two Trials
The quantitative data from the key clinical trials of Mongersen highlight the dramatic difference

in outcomes.

Table 1: Clinical Remission Rates (CDAI Score < 150)
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Trial
Treatment
Group

Week 2/Day 15 Week 4 Week 12

Phase 2

(Monteleone et

al., 2015)

Mongersen 10

mg/day
12% - -

Mongersen 40

mg/day
55% - -

Mongersen 160

mg/day
65% - -

Placebo 10% - -

Open-Label

Phase 2 (2021

study)

Mongersen 160

mg/day
- 38.9% 50.0%

Phase 3 (Sands

et al., 2019)

Mongersen (all

regimens)
- - 22.8%

Placebo - - 25%

Table 2: Clinical Response Rates (CDAI Score Reduction
≥ 100 points)
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Trial
Treatment
Group

Day 28 Week 4 Week 12

Phase 2

(Monteleone et

al., 2015)

Mongersen 10

mg/day
37% - -

Mongersen 40

mg/day
58% - -

Mongersen 160

mg/day
72% - -

Placebo 17% - -

Open-Label

Phase 2 (2021

study)

Mongersen 160

mg/day
- 72.2% 77.8%

Phase 3 (Sands

et al., 2019)

Mongersen (all

regimens)
- - 33.3%

Placebo - - 44.4%

The Phase 2 trial conducted by Monteleone et al. demonstrated a significant dose-dependent

increase in clinical remission and response rates compared to placebo.[1][2][3] However, the

Phase 3 trial by Sands et al. showed no statistically significant difference between Mongersen

and placebo, with placebo even outperforming the active treatment in some measures.[4][5] An

open-label Phase 2 study published in 2021, using a specific batch of Mongersen, reported

efficacy outcomes that were more aligned with the initial positive Phase 2 results.

The Crucial Factor: Batch-to-Batch Variability
A key hypothesis for the discordant results lies in the manufacturing of Mongersen itself. In vitro

studies have revealed that different batches of the drug exhibited varying abilities to

downregulate SMAD7, its intended molecular target. One study demonstrated that the batch

used in the successful open-label Phase 2 study effectively inhibited SMAD7 expression,

whereas two batches used in the Phase 3 trial did not. This suggests that inconsistencies in the
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active pharmaceutical ingredient may have led to the administration of a less potent or inactive

compound in the pivotal Phase 3 study.

Experimental Protocols: A Closer Look
Phase 2 Study (Monteleone et al., 2015)

Study Design: A double-blind, placebo-controlled, multicenter trial.

Patient Population: 166 adults with active, moderate-to-severe Crohn's disease (CDAI score

220-450).

Treatment: Patients were randomized to receive one of three daily doses of Mongersen (10

mg, 40 mg, or 160 mg) or placebo for two weeks.

Primary Endpoint: Clinical remission (CDAI score < 150) at day 15, maintained for at least

two weeks.

Secondary Endpoint: Clinical response (a reduction of at least 100 points in the CDAI score)

at day 28.

Phase 3 Study (Sands et al., 2019)
Study Design: A blinded, multicenter, randomized controlled trial.

Patient Population: 701 patients with active Crohn's disease.

Treatment: Patients were randomized to one of three different once-daily Mongersen

regimens or placebo for up to 52 weeks.

Primary Endpoint: Clinical remission at week 12.

Outcome: The study was prematurely terminated due to a determination of futility.

In Vitro Analysis of Mongersen Batches
Methodology: The human colorectal cancer cell line HCT-116 was transfected with different

batches of Mongersen. The expression of SMAD7 was then evaluated using real-time

polymerase chain reaction (PCR) and Western blotting to assess the drug's activity.
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Visualizing the Science
To better understand the biological and clinical processes involved, the following diagrams

illustrate the SMAD7 signaling pathway and the workflow of the Mongersen clinical trials.
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SMAD7 Signaling Pathway in Crohn's Disease
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Caption: The SMAD7 signaling pathway and the mechanism of action of Mongersen.
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Mongersen Clinical Trial Workflow
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Caption: A simplified workflow of the Mongersen Phase 2 and Phase 3 clinical trials.

Conclusion: Lessons for Future Research
The case of Mongersen underscores the critical importance of ensuring the reproducibility of

investigational medicinal products throughout all phases of clinical development. The

discrepancy between the Phase 2 and Phase 3 trial results for Mongersen appears to be a

cautionary tale about the potential impact of manufacturing changes on a drug's biological

activity. For researchers and drug developers, this highlights the necessity of robust analytical

methods to characterize and ensure the consistency of complex molecules like

oligonucleotides. Future research into SMAD7 as a therapeutic target for Crohn's disease

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15542868?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


should prioritize meticulous control over the manufacturing process to ensure that the clinical

data generated is both reliable and reproducible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Mongersen, an oral SMAD7 antisense oligonucleotide, and Crohn's disease - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Mongersen, an oral Smad7 antisense oligonucleotide, in patients with active Crohn’s
disease - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. jwatch.org [jwatch.org]

5. Mongersen (GED-0301) for Active Crohn's Disease: Results of a Phase 3 Study - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Discrepancies in Mongersen Clinical Trial Data: A
Comparative Analysis of Reproducibility]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542868#reproducibility-of-published-mongersen-
sodium-clinical-trial-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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